3-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole
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Overview
Description
3-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is a heterocyclic compound that combines several pharmacologically active moieties. The structure includes a triazole ring fused with a thiadiazole ring, and a pyrazole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 3-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline, followed by reaction with 2-aminoacetonitrile hydrochloride to form an intermediate. This intermediate undergoes cyclization and subsequent reactions to form the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include refluxing in ethanol, using catalytic amounts of piperidine, and employing microwave-assisted synthesis for faster reaction times . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
3-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it may inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, which also exhibit a range of biological activities. 3-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring . This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Similar compounds include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substitution patterns and specific biological activities .
Properties
Molecular Formula |
C12H7ClN6S |
---|---|
Molecular Weight |
302.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7ClN6S/c13-8-3-1-7(2-4-8)10-16-17-12-19(10)18-11(20-12)9-5-6-14-15-9/h1-6H,(H,14,15) |
InChI Key |
JLHOYUKRWVHCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=NN4)Cl |
Origin of Product |
United States |
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